molecular formula C41H32O2 B6591027 (1S)-6,6'-Bis([1,1'-biphenyl]-4-yl)-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7,7'-diol CAS No. 1258327-00-2

(1S)-6,6'-Bis([1,1'-biphenyl]-4-yl)-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7,7'-diol

Cat. No.: B6591027
CAS No.: 1258327-00-2
M. Wt: 556.7 g/mol
InChI Key: PVBUERACFIHEIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-6,6’-Bis([1,1’-biphenyl]-4-yl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[1H-indene]-7,7’-diol is a complex organic compound characterized by its unique spirobiindene structure. This compound features two biphenyl groups attached to a spirobiindene core, making it an interesting subject for research in various scientific fields.

Properties

IUPAC Name

5,5'-bis(4-phenylphenyl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H32O2/c42-39-35(31-15-11-29(12-16-31)27-7-3-1-4-8-27)21-19-33-23-25-41(37(33)39)26-24-34-20-22-36(40(43)38(34)41)32-17-13-30(14-18-32)28-9-5-2-6-10-28/h1-22,42-43H,23-26H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVBUERACFIHEIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC3=C2C(=C(C=C3)C4=CC=C(C=C4)C5=CC=CC=C5)O)C6=C1C=CC(=C6O)C7=CC=C(C=C7)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H32O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-6,6’-Bis([1,1’-biphenyl]-4-yl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[1H-indene]-7,7’-diol typically involves multiple steps, including the formation of the spirobiindene core and the subsequent attachment of biphenyl groups. Common synthetic routes may involve:

    Formation of the Spirobiindene Core: This step often requires cyclization reactions under controlled conditions.

    Attachment of Biphenyl Groups: This can be achieved through Suzuki coupling reactions, which involve palladium-catalyzed cross-coupling of aryl halides with boronic acids.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1S)-6,6’-Bis([1,1’-biphenyl]-4-yl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[1H-indene]-7,7’-diol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the biphenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives.

Scientific Research Applications

In industrial settings, the synthesis is scaled up using optimized reaction conditions to enhance yield and purity. Advanced purification techniques such as recrystallization and chromatography are employed to ensure high-quality products.

Chemistry

The compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows researchers to study various reaction mechanisms and develop new synthetic methodologies.

Biology

Due to its structural characteristics, (1S)-6,6'-Bis([1,1'-biphenyl]-4-yl)-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7,7'-diol is investigated for its interactions with biological macromolecules. Potential applications include:

  • Drug Development : The compound's ability to interact with enzymes or receptors makes it a candidate for new therapeutic agents.
  • Biochemical Pathway Studies : Understanding how this compound influences cellular processes can lead to insights into disease mechanisms.

Materials Science

The unique properties of this compound make it suitable for developing advanced materials:

  • Polymers : Its structure can be incorporated into polymer matrices to enhance mechanical properties.
  • Liquid Crystals : The biphenyl groups contribute to liquid crystalline behavior, making it useful in display technologies.

Case Study 1: Drug Interaction Studies

Research has demonstrated that derivatives of this compound exhibit significant binding affinity for certain enzyme targets. These findings suggest potential applications in designing selective inhibitors for therapeutic use.

Case Study 2: Material Development

A recent study focused on incorporating this compound into polymer blends resulted in materials with enhanced thermal stability and mechanical strength. These advancements could lead to improved applications in aerospace and automotive industries.

Mechanism of Action

The mechanism by which (1S)-6,6’-Bis([1,1’-biphenyl]-4-yl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[1H-indene]-7,7’-diol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (1S)-6,6’-Bis([1,1’-biphenyl]-4-yl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[1H-indene]-7,7’-diol: Unique due to its spirobiindene core and biphenyl groups.

    Spirobiindene Derivatives: Compounds with similar core structures but different substituents.

    Biphenyl Compounds: Molecules featuring biphenyl groups but lacking the spirobiindene core.

Uniqueness

The uniqueness of (1S)-6,6’-Bis([1,1’-biphenyl]-4-yl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[1H-indene]-7,7’-diol lies in its combination of the spirobiindene core with biphenyl groups, which imparts distinct chemical and physical properties, making it valuable for various research applications.

Biological Activity

(1S)-6,6'-Bis([1,1'-biphenyl]-4-yl)-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7,7'-diol is a complex organic compound with significant potential in biological applications. Its unique structural features allow for various interactions with biological macromolecules, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

This compound features a spirobiindene core and biphenyl substituents that contribute to its biological activity. The molecular formula is C41H32O2C_{41}H_{32}O_2 with a molecular weight of 556.69 g/mol. The InChI key for this compound is InChI=1S/C41H32O2/c42-39-35(31-15-11-29(12-16-31)27-7-3-1-4-8-27)21-19-33-23-25-41(37(33)39)26-24-34-20-22-36(40(43)38(34)41)32-17-13-30(14-18-32)28-9-5-2-6-10-28/h1-22,42-43H,23-26H2 .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate various biochemical pathways, influencing cellular functions such as inflammation and cell proliferation.

Potential Biological Targets

Research indicates that this compound may act on:

  • 5-Lipoxygenase (5-LOX) : A key enzyme in the inflammatory pathway. Inhibition of 5-LOX can reduce the production of inflammatory mediators.

Biological Activity Studies

Recent studies have focused on the anti-inflammatory properties of compounds related to this structure. For instance:

Case Study: Anti-inflammatory Activity

A study investigated the bioactivity of indane dimers similar to this compound. The results demonstrated significant inhibition of nitric oxide (NO) production and modulation of cytokine release in THP-1 macrophages and SW480 cells .

Table 1: Cytokine Modulation by Indane Dimers

CompoundCytokine Inhibition (IL-6/TNFα)NO Production Inhibition
PH46Significant reductionHigh inhibition
PH46ASignificant reductionHigh inhibition

Synthesis and Research Applications

The synthesis of this compound involves multi-step organic reactions that yield high purity products suitable for biological testing . Its unique structure makes it a valuable building block for developing more complex therapeutic agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.